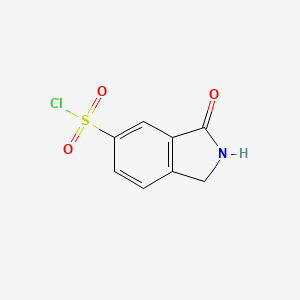![molecular formula C16H24N2O4 B13889790 Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate typically involves the reaction of 3-hydroxy-4-acetylaminobenzoic acid with an etherification reagent such as sulfuric acid ethyl ester. The reaction conditions often include controlled temperatures and the use of organic solvents like chloroform, DMSO, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA results in the formation of epoxides, while reduction with sodium borohydride yields reduced forms of the compound .
科学研究应用
Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Some compounds similar to Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate include:
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: A bioisoster of clofibrate with an acetamide group instead of a chlorine atom.
4-(substituted)-acetylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazole derivatives: Known for their antimicrobial properties.
(E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives: Studied for their anticonvulsant and sedative activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
属性
分子式 |
C16H24N2O4 |
|---|---|
分子量 |
308.37 g/mol |
IUPAC 名称 |
ethyl 4-(4-acetamido-3-aminophenoxy)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-15(20)16(3,4)8-9-22-12-6-7-14(13(17)10-12)18-11(2)19/h6-7,10H,5,8-9,17H2,1-4H3,(H,18,19) |
InChI 键 |
MBBJXRQQYMUFKM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)CCOC1=CC(=C(C=C1)NC(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


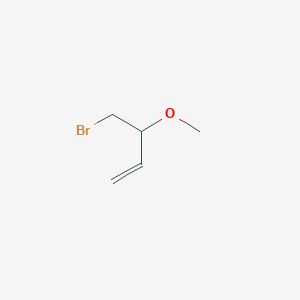
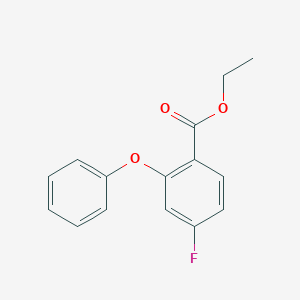
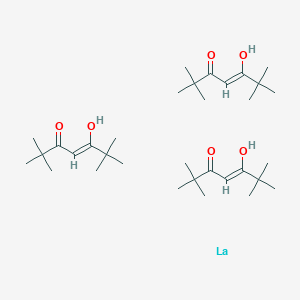
![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
![Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13889719.png)
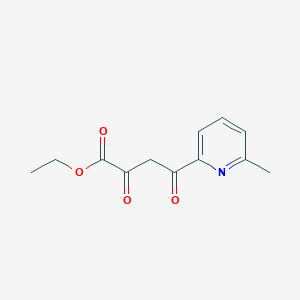
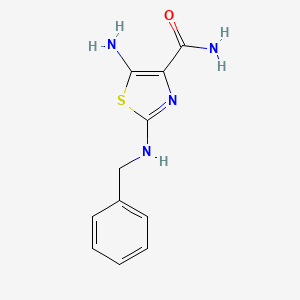

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
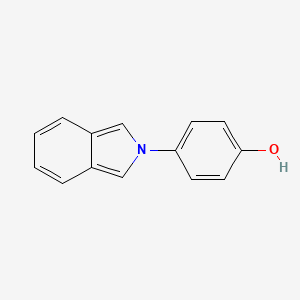
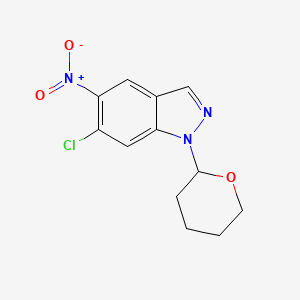
![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
